molecular formula C21H19N3O B11433517 2-{6-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol

2-{6-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol

Cat. No.: B11433517
M. Wt: 329.4 g/mol
InChI Key: YFMAMOBQWWTHKX-UHFFFAOYSA-N
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Description

2-{6-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their broad spectrum of biological activities and are used in various medicinal and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often employs a one-pot, three-component reaction involving aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide as a methylene donor. The reaction is catalyzed by potassium persulfate (K2S2O8) and iodine (I2), providing good yields .

Chemical Reactions Analysis

Types of Reactions

2-{6-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-{6-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol involves its interaction with specific molecular targets and pathways. For instance, it can block γ-aminobutyric acid (GABA) receptors, similar to classical benzodiazepine tranquilizers . This interaction leads to various biological effects, including sedative and anxiolytic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{6-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is unique due to its specific structural features and broad spectrum of biological activities. Unlike some similar compounds, it has fewer side effects and can be used in a wider range of applications .

Properties

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

2-[6-methyl-3-(2-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol

InChI

InChI=1S/C21H19N3O/c1-14-11-12-19-23-20(16-8-4-6-10-18(16)25)21(24(19)13-14)22-17-9-5-3-7-15(17)2/h3-13,22,25H,1-2H3

InChI Key

YFMAMOBQWWTHKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC=CC=C3C)C4=CC=CC=C4O)C=C1

Origin of Product

United States

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